molecular formula C5HCl2NO2S B14624393 1,3-Thiazole-4,5-dicarbonyl dichloride CAS No. 57062-18-7

1,3-Thiazole-4,5-dicarbonyl dichloride

Cat. No.: B14624393
CAS No.: 57062-18-7
M. Wt: 210.04 g/mol
InChI Key: ZQMXEFGDNFDBIS-UHFFFAOYSA-N
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Description

1,3-Thiazole-4,5-dicarbonyl dichloride is a heterocyclic compound featuring a thiazole ring core substituted with two carbonyl chloride groups at the 4- and 5-positions. The thiazole ring contains sulfur and nitrogen atoms, which confer distinct electronic and steric properties. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for constructing ligands, polymers, and pharmaceuticals. Its synthesis typically involves the condensation of thiazole precursors with phosgene or thionyl chloride to introduce the dichloride groups .

Properties

CAS No.

57062-18-7

Molecular Formula

C5HCl2NO2S

Molecular Weight

210.04 g/mol

IUPAC Name

1,3-thiazole-4,5-dicarbonyl chloride

InChI

InChI=1S/C5HCl2NO2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H

InChI Key

ZQMXEFGDNFDBIS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)Cl)C(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4,5-thiazoledicarbonyl dichloride typically involves the reaction of thiazole derivatives with oxalyl chloride. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidinone derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Chemical Reactions Analysis

4,5-Thiazoledicarbonyl dichloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Thiazoledicarbonyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-thiazoledicarbonyl dichloride involves its reactivity with nucleophiles and its ability to form stable heterocyclic structures. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, thiazole derivatives may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1H-Imidazole-4,5-dicarbonyldichloride

  • Molecular Formula : C₅H₂Cl₂N₂O₂
  • Molecular Weight : 192.99 g/mol
  • Key Features :
    • The imidazole ring contains two nitrogen atoms instead of sulfur and nitrogen in thiazole.
    • Higher hydrogen bond acceptor capacity (4 vs. 3 in thiazole) due to additional nitrogen.
    • Lower hydrophobicity (XlogP = 1.7) compared to thiazole derivatives, enhancing solubility in polar solvents .
  • Applications : Used in synthesizing imidazole-based coordination polymers and catalysts.

3,4-Diphenyl-1H-pyrrole-2,5-dicarbonyl Dichloride

  • Molecular Formula : C₁₈H₁₂Cl₂N₂O₂
  • Molecular Weight : 371.2 g/mol
  • Key Features: Pyrrole ring lacks sulfur, reducing electrophilicity compared to thiazole. Bulky phenyl substituents enhance steric hindrance, limiting reactivity with large anions. Demonstrated efficacy in anion recognition (e.g., Cl⁻, NO₃⁻) due to tailored hydrogen-bonding motifs .
  • Applications : Host molecules in supramolecular chemistry for selective anion binding.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Heteroatoms Key Reactivity/Applications
1,3-Thiazole-4,5-dicarbonyl dichloride C₅HCl₂NO₂S ~210.0 (estimated) S, N, O, Cl Ligand synthesis, pharmaceutical intermediates
1H-Imidazole-4,5-dicarbonyldichloride C₅H₂Cl₂N₂O₂ 192.99 N, O, Cl Polymer precursors, coordination chemistry
3,4-Diphenyl-1H-pyrrole-2,5-dicarbonyl dichloride C₁₈H₁₂Cl₂N₂O₂ 371.2 N, O, Cl Anion recognition, supramolecular hosts

Key Observations :

Electronic Effects : The sulfur atom in thiazole increases electron-withdrawing character, making it more reactive toward nucleophilic substitution than imidazole or pyrrole derivatives.

Steric Considerations : Bulky substituents (e.g., phenyl groups in pyrrole derivatives) reduce accessibility to reactive sites, whereas thiazole derivatives exhibit moderate steric hindrance.

Solubility : Imidazole derivatives show higher polarity due to dual nitrogen atoms, while thiazole compounds balance hydrophobicity and reactivity.

Reactivity and Application Differences

  • Thiazole Derivatives : Sulfur’s polarizability enables metal coordination (e.g., with Pd or Cu) for catalytic applications. The dichloride groups facilitate rapid acylation reactions.
  • Imidazole Derivatives : Dual nitrogen atoms enhance hydrogen-bonding interactions, favoring applications in enzyme-mimetic catalysts or proton-conductive materials.
  • Pyrrole Derivatives: Limited to anion recognition due to planar geometry and hydrogen-bond donor capacity .

Research Findings and Trends

Recent studies highlight the versatility of 1,3-thiazole-4,5-dicarbonyl dichloride in synthesizing thiazole-linked covalent organic frameworks (COFs), which exhibit superior thermal stability compared to imidazole-based COFs . However, imidazole derivatives remain dominant in biomedical research due to their biocompatibility.

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